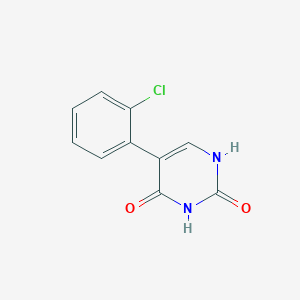
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group and an indole moiety, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
The synthesis of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The introduction of the trifluoromethyl group and the tert-butoxycarbonyl protecting group are achieved through subsequent reactions involving specific reagents and conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the indole ring to indoline derivatives.
Substitution: The trifluoromethyl group and the tert-butoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in studying biological processes and developing new drugs.
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, microbial infections, and neurological disorders. This compound’s unique structure may offer new therapeutic opportunities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tert-butoxycarbonyl group serves as a protecting group, ensuring the compound’s stability during synthesis and biological assays.
Comparison with Similar Compounds
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate can be compared with other indole derivatives, such as:
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(1H-indol-3-yl)alaninate: Similar structure but lacks the methyl group on the indole ring.
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)glycinate: Similar structure but with a glycine moiety instead of alanine.
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)valinate: Similar structure but with a valine moiety instead of alanine. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-10-13(11-8-6-7-9-12(11)22-10)17(14(24)26-5,18(19,20)21)23-15(25)27-16(2,3)4/h6-9,22H,1-5H3,(H,23,25)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJDPXXCXOHFD-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)[C@@](C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6328202.png)






![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)





